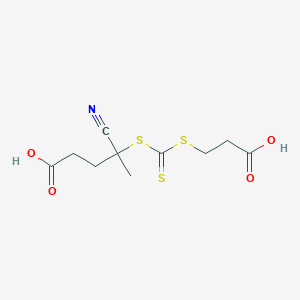![molecular formula C10H11NO3 B6308574 1,1-Dimethyl-1,3-dihydrofuro[3,4-c]pyridine-6-carboxylic acid CAS No. 2060588-69-2](/img/structure/B6308574.png)
1,1-Dimethyl-1,3-dihydrofuro[3,4-c]pyridine-6-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Dimethyl-1,3-dihydrofuro[3,4-c]pyridine-6-carboxylic acid (DMFPCA) is a heterocyclic organic compound that has been studied for its potential applications in the fields of organic synthesis, medicinal chemistry, and biochemistry. DMFPCA is a five-membered ring with a nitrogen atom at the center, and two oxygen atoms at the edges. It has been investigated for its potential as a catalyst and as a ligand for metal complexes.
Aplicaciones Científicas De Investigación
1,1-Dimethyl-1,3-dihydrofuro[3,4-c]pyridine-6-carboxylic acid has been studied for its potential applications in the fields of organic synthesis, medicinal chemistry, and biochemistry. In organic synthesis, this compound has been used as a catalyst for the synthesis of heterocyclic compounds. In medicinal chemistry, this compound has been used as a ligand for metal complexes and as a building block for the synthesis of biologically active compounds. In biochemistry, this compound has been used as a model compound for the study of enzyme-catalyzed reactions.
Mecanismo De Acción
1,1-Dimethyl-1,3-dihydrofuro[3,4-c]pyridine-6-carboxylic acid is believed to act as a ligand for metal complexes, forming a coordination complex with the metal ion. The metal-ligand complex can then bind to a substrate molecule, forming an intermediate that can undergo a catalyzed reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been extensively studied. However, it has been shown to inhibit the enzyme cyclooxygenase-2, which is involved in the production of pro-inflammatory molecules. In addition, this compound has been shown to inhibit the enzyme 5-lipoxygenase, which is involved in the production of leukotrienes, which are pro-inflammatory molecules.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 1,1-Dimethyl-1,3-dihydrofuro[3,4-c]pyridine-6-carboxylic acid in laboratory experiments is its low toxicity, which makes it a safer alternative to other compounds that are commonly used in organic synthesis. Additionally, this compound is relatively easy to synthesize, making it a cost-effective option for laboratory experiments. One limitation of this compound is its low solubility in water, which can make it difficult to use in aqueous solutions.
Direcciones Futuras
Future research on 1,1-Dimethyl-1,3-dihydrofuro[3,4-c]pyridine-6-carboxylic acid could focus on its potential applications in the fields of medicinal chemistry and biochemistry. For example, further studies could be conducted to explore the potential of this compound as a ligand for metal complexes and to study the biochemical and physiological effects of this compound. Additionally, further research could be conducted to explore the potential of this compound as a catalyst for the synthesis of heterocyclic compounds. Finally, further research could be conducted to explore the potential of this compound as a building block for the synthesis of biologically active compounds.
Métodos De Síntesis
1,1-Dimethyl-1,3-dihydrofuro[3,4-c]pyridine-6-carboxylic acid can be synthesized from 1,3-dihydro-3-methyl-2-oxo-2H-furo[3,4-c]pyridine-6-carboxylic acid, which can be prepared by the condensation of 4-methyl-3-nitrobenzaldehyde and ethyl acetoacetate. The reaction is then followed by the reduction of the nitro group and the cyclization of the resulting intermediate.
Propiedades
IUPAC Name |
1,1-dimethyl-3H-furo[3,4-c]pyridine-6-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-10(2)7-3-8(9(12)13)11-4-6(7)5-14-10/h3-4H,5H2,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTNSENSDKJKKGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC(=NC=C2CO1)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,3-Dimethyl-2,4-dioxo-2,3,4,7-tetrahydropyrrolo[2,3-d]pyrimidine-6-carboxylic acid monohydrate; 96%](/img/structure/B6308491.png)
amido}(p-cymene)(pyridine)ruthenium(II) B(C6F5)4, 97%](/img/structure/B6308504.png)
amido}(p-cymene)(pyridine)ruthenium(II) tetrafluoroborate, 97%](/img/structure/B6308511.png)
amido}(p-cymene)(pyridine)ruthenium(II) tetrafluoroborate, 97%](/img/structure/B6308526.png)




![3-Phenyl-1H-inden-1-ylidene[bis(i-butylphoban)]ruthenium(II) dichloride](/img/structure/B6308553.png)
![4-Bromo-6-hydroxypyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B6308562.png)


![1-Isopropylpyrazolo[3,4-d]pyrimidine-6-carboxylic acid](/img/structure/B6308571.png)
